Buformin-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

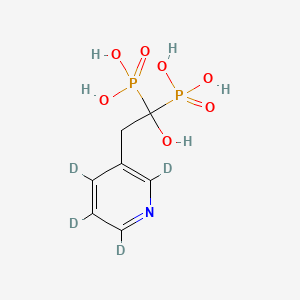

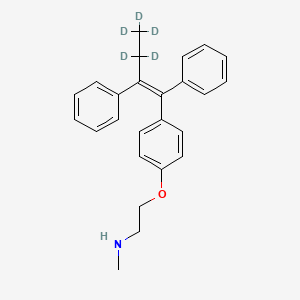

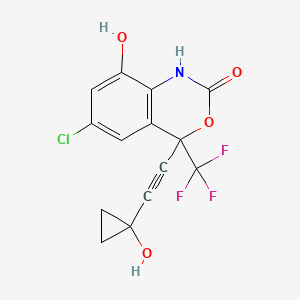

Buformin-d9 is an organic compound that has been used in scientific research since the 1960s. It is an analogue of the drug buformin, and is sometimes referred to as buformin-d9-N-(2,4-dichlorophenyl)-N-methyl-2,4-diaminopyrimidine-5-carboxamide. It has a variety of applications in the lab, including in cell culture, enzyme assays, and protein purification.

Aplicaciones Científicas De Investigación

1. Anticancer Properties in Cervical Cancer Buformin has demonstrated potent anti-tumor activities in several malignancies, including cervical cancer. It exhibits significant anti-proliferative effects in cervical cancer cell lines, suppresses colony formation, increases reactive oxygen species (ROS) production, and induces cell cycle arrest. Additionally, it has been found to suppress invasion and activate the AMPK/S6 signaling pathway, thus arresting cell cycle and inhibiting cellular invasion. Moreover, buformin can synergize with routine chemotherapies like paclitaxel, enhancing their anti-tumor effects (Li et al., 2018).

2. Radiosensitizing Effects in Cervical Cancer Buformin combined with ionizing radiation (IR) increases the radiosensitivity of cervical cancer cells. This combination results in a more substantial antiproliferative effect and apoptosis than buformin or IR alone. The treatment causes G2/M-phase cell cycle arrest and delays the disappearance of γ-H2AX, indicating inhibition of DNA repair. This suggests buformin as an effective agent for improving IR treatment efficiency in cervical cancer (Chen et al., 2018).

3. Therapeutic Potential in Osteosarcoma Buformin suppresses tumor growth and invasion in osteosarcoma by targeting the AMPK signaling pathway. It induces cell cycle arrest, impairs cellular invasion, and modifies cellular metabolism, including increasing lactate production and reducing ATP production. Furthermore, buformin increases the cytotoxicity of cisplatin in osteosarcoma, making it a potential treatment option for this type of cancer (Ding et al., 2020).

4. Impact on Breast Cancer Stem Cells Buformin has been shown to inhibit the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses stem cell populations and self-renewal in vitro, associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. In vivo, buformin suppresses mammary morphogenesis and reduces cell proliferation. These findings suggest its potential as a preventative and/or treatment strategy for erbB-2-overexpressing breast cancer (Parris et al., 2017).

5. Gene Delivery and Antitumor Efficacy A study explored a polycationic polymer, N,N′-bis(cystamine)acrylamide-buformin (CBA-Bu), which mimics buformin. This polymer demonstrated high efficiency and safety for gene delivery while exhibiting potential antitumor efficacy. It showed cellular uptake efficiency and gene expression level comparable to, or better than, 25 kDa PEI, a standard in gene delivery. Additionally, CBA-Bu activated AMPK and inhibited the mTOR pathway in cancer cells, mechanisms involved in the antitumor effect of biguanides (Lu et al., 2020).

6. Broad-Spectrum Anticancer Activities Research shows that buformin, in combination with 2-deoxy-D-glucose (2-DG) or WZB-117, exerts broad-spectrum anticancer activities. This combination targets cells under various culture conditions with varying degrees of stemness, potentially useful in overcoming chemoresistance in lung cancer due to intratumoral heterogeneity (Yakisich et al., 2019).

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEUMFJMFFMCIU-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buformin-d9 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.